molecular formula C13H18N2O3 B14839741 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide

3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide

Cat. No.: B14839741
M. Wt: 250.29 g/mol
InChI Key: XVRLTRRADHPYCY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3. It is used primarily in research settings and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a picolinamide backbone.

Preparation Methods

The synthesis of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-6-isopropoxy-pyridine with N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the cyclopropoxy or isopropoxy groups can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, derivatives of N-methylpicolinamide have been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition can lead to the suppression of tumor cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-8(2)17-11-7-6-10(18-9-4-5-9)12(15-11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

XVRLTRRADHPYCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)NC

Origin of Product

United States

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